molecular formula C20H17NO3 B3849242 3-[(2E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one

3-[(2E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B3849242
M. Wt: 319.4 g/mol
InChI Key: JPFKSGQOEAZOKY-SFQUDFHCSA-N
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Description

3-[(2E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one is a complex organic compound that features a furan ring, a phenyl group, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of furfural or its derivatives with appropriate benzaldehydes under acidic conditions.

    Hydroarylation: The furanic conjugated enone is then subjected to hydroarylation using arenes under superelectrophilic activation conditions, such as triflic acid or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one involves its interaction with various molecular targets. The furan ring and phenyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one is unique due to the presence of the pyridinone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-13-11-14(2)21-20(23)18(13)19(22)17(12-16-9-6-10-24-16)15-7-4-3-5-8-15/h3-12H,1-2H3,(H,21,23)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFKSGQOEAZOKY-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one
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3-[(2E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one
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3-[(2E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one
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3-[(2E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one
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3-[(2E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one
Reactant of Route 6
3-[(2E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one

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